molecular formula C6H8F3NO B1416802 3-(Trifluoromethyl)piperidin-2-one CAS No. 1000934-03-1

3-(Trifluoromethyl)piperidin-2-one

Cat. No. B1416802
CAS RN: 1000934-03-1
M. Wt: 167.13 g/mol
InChI Key: WDEBTTOBFKEZBC-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)piperidin-2-one is a chemical compound with the molecular formula C6H8F3NO and a molecular weight of 167.13 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for 3-(Trifluoromethyl)piperidin-2-one is 1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11) . This indicates that the compound has a piperidinone ring with a trifluoromethyl group attached.


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)piperidin-2-one is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 167.13 and a molecular formula of C6H8F3NO .

Scientific Research Applications

Proteomics Research

3-(Trifluoromethyl)piperidin-2-one: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound serves as a biochemical tool for probing protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .

Synthesis of Piperidine Derivatives

This compound is a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for designing drugs as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The versatility of 3-(Trifluoromethyl)piperidin-2-one allows for the development of novel compounds with potential therapeutic applications.

Pharmacological Applications

Piperidine derivatives, including those derived from 3-(Trifluoromethyl)piperidin-2-one , play a significant role in the pharmaceutical industry. They are involved in the creation of drugs that target a wide range of diseases, showcasing the compound’s importance in drug discovery and development .

Antiviral Agent Design

Recent studies have highlighted the potential of 3-(Trifluoromethyl)piperidin-2-one derivatives as promising antiviral agents. These derivatives have been evaluated for their efficacy in vitro and in silico, and show promise in the structure-activity relationship studies for the treatment of viral infections .

Biological Activity Studies

The compound is used in the study of biological activity, particularly in the context of synthetic and natural piperidines. It is a valuable substrate for the synthesis of biologically active piperidines, which are assessed for their pharmacological activity .

Organic Chemistry Research

In organic chemistry, 3-(Trifluoromethyl)piperidin-2-one is employed in the exploration of intra- and intermolecular reactions. These reactions lead to the formation of various piperidine derivatives, which are essential for the advancement of organic synthesis methods .

Drug Construction

The compound’s structure is integral in the construction of synthetic medicinal blocks for drugs. Its inclusion in drug frameworks is due to its ability to enhance the efficacy and specificity of pharmaceuticals .

COVID-19 Treatment Research

There is ongoing research into the use of 3-(Trifluoromethyl)piperidin-2-one derivatives for maintaining immune homeostasis in COVID-19 treatment. These studies are part of the broader effort to discover potent antiviral agents targeting SARS-CoV-2 proteases .

Safety and Hazards

The safety information for 3-(Trifluoromethyl)piperidin-2-one includes several hazard statements: H302, H315, H319, H332, and H335. The precautionary statements include P261, P280, and P305+P351+P338 .

Future Directions

Piperidines, which include 3-(Trifluoromethyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(trifluoromethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEBTTOBFKEZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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